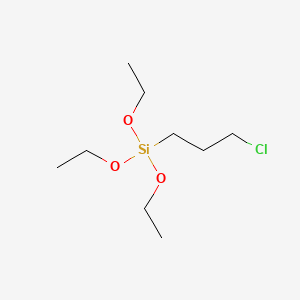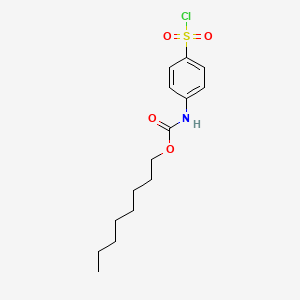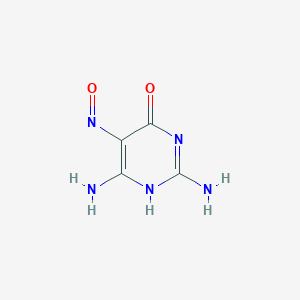
2,4-Dibromoaniline
Vue d'ensemble
Description
2,4-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mécanisme D'action
. The primary targets of 2,4-Dibromoaniline are not explicitly mentioned in the available literature. .
Mode of Action
Brominated anilines can undergo various chemical reactions, including oxidation and dimerization . In the case of this compound, the bromine substituent in the para position can be eliminated following its oxidation to bromine, which quantitatively substitutes the free ortho position of the starting bromoaniline .
Biochemical Pathways
Brominated anilines can potentially interfere with various biochemical processes due to their reactivity and potential to form reactive metabolites .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Brominated anilines can potentially cause various cellular effects, including cytotoxicity, due to their reactivity and potential to form reactive metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical substances . .
Analyse Biochimique
Biochemical Properties
It is known that 2,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . This synthesized acetylenic amine can be used as a ligand to prepare the bis-amido complex of Ti(IV) . The interactions between this compound and enzymes, proteins, or other biomolecules are yet to be explored.
Molecular Mechanism
It is known that this compound can participate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dibromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent like acetic acid or dilute hydrochloric acid. The reaction typically proceeds at room temperature, resulting in the formation of this compound as a white precipitate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization from aqueous ethanol .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Pd-catalyzed ortho-selective cross-coupling reactions with Grignard reagents.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group before bromination.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or dilute hydrochloric acid.
Cross-Coupling: Palladium catalysts and Grignard reagents.
Major Products:
Acetylenic Amine: Formed by reacting with trimethylsilylacetylene.
Dialkyl-Substituted Aminoaryl Sulfides: Synthesized using Grignard reagents.
Applications De Recherche Scientifique
2,4-Dibromoaniline has several applications in scientific research:
Biology: Employed in the preparation of glycopeptides and targeted bifunctional degraders.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 2,5-Dibromoaniline
- 2,6-Dibromoaniline
- 2-Bromoaniline
Comparison: 2,4-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, this compound is more suitable for ortho-selective cross-coupling reactions compared to its isomers .
Propriétés
IUPAC Name |
2,4-dibromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRXWYRUJCNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060654 | |
| Record name | 2,4-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-57-6, 63505-64-6 | |
| Record name | 2,4-Dibromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063505646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIBROMOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6YF8BB75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characterization of 2,4-Dibromoaniline?
A1: this compound has the molecular formula C6H5Br2N and a molecular weight of 250.91 g/mol. Spectroscopically, its ultraviolet absorption spectrum has been studied in the vapor phase using a Quartz Spectrograph. [] This revealed sharp bands appearing at specific temperatures and tube lengths, providing insights into its electronic transitions and vibrational modes. Additionally, [] employed FT-IR, FT-Raman, and UV–Vis spectroscopy to analyze the compound's structure and vibrational frequencies.
Q2: How does the presence of bromine atoms influence the electrochemical behavior of this compound?
A2: Research has shown that the bromine substituents in this compound significantly impact its electrochemical oxidation. [, ] Studies using cyclic voltammetry and controlled potential coulometry in acetonitrile revealed that the oxidation process generates not only the expected dimeric products but also this compound itself. This unusual behavior is attributed to the parallel oxidation of bromide ions, released during the dimerization process, leading to the formation of bromine molecules which subsequently react with the parent this compound.
Q3: Has this compound been used in the synthesis of more complex molecules?
A3: Yes, this compound serves as a key precursor in synthesizing various compounds. One example is its utilization in producing a tritiated human growth hormone-releasing peptide. [] In this process, a protected peptide incorporating racemic 5,7-dibromotryptophan (synthesized from this compound) is created through solid-phase peptide synthesis. The resulting epimers are separated using HPLC, and the desired peptide is deprotected and cleaved from the resin using a modified HF procedure to avoid undesired side reactions with the dibromoindole moiety.
Q4: Are there any studies exploring the magnetic properties of polymers incorporating this compound?
A4: Researchers have synthesized and characterized a polyradical incorporating this compound. [, ] This polymer, poly[6-(N-oxyl-N-tert-butylamino)biphenyl-3,3′-ylene], was synthesized via Pd-catalyzed polycondensation of this compound with 1,3-phenylenebis(trimethylene boronate), followed by oxidation. Magnetic susceptibility measurements revealed antiferromagnetic interactions between the unpaired electron spins within the polymer structure, attributed to the twisting of the nitroxide moieties relative to the π-conjugated main chain.
Q5: What are the environmental implications of this compound?
A5: this compound is a known degradation product of ambroxol, a pharmaceutical compound. [] Its photolysis in aquatic environments has been investigated, highlighting the role of the this compound chromophore and the heavy atom effect of bromine in the degradation process. This information is crucial for understanding the fate and potential environmental impact of pharmaceuticals and their byproducts in aquatic ecosystems.
Q6: What analytical methods are employed to study this compound?
A6: Various analytical methods are crucial for investigating this compound. Electrochemical techniques like cyclic voltammetry and controlled potential coulometry provide insights into its oxidation behavior. [, ] Spectroscopic techniques such as UV-Vis, FT-IR, and FT-Raman spectroscopy help in structural characterization and vibrational analysis. [, ] Chromatographic techniques like HPLC are used to separate and purify this compound-containing compounds. [] Additionally, mass spectrometry plays a vital role in identifying reaction products. []
Q7: Are there any known oscillating reactions involving this compound?
A7: Research indicates that this compound is involved in non-catalyzed oscillating reactions. [] Specifically, its reaction with potassium bromate (KBrO3) and sulfuric acid (H2SO4) exhibits oscillatory behavior. This research investigated the reaction products and their role in the observed oscillations, shedding light on the complex kinetics and mechanisms governing this system.
Q8: Have there been any computational studies on this compound?
A8: Yes, quantum computational studies have been performed on this compound to investigate its electronic structure and properties. [] These studies, combined with spectroscopic analysis, provided insights into the molecular orbitals, vibrational frequencies, and other physicochemical characteristics of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)
![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)












